
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine, also known as 4-CBS-TPA, is a synthetic, organic compound that has been studied extensively in the field of medicinal chemistry. It is a heterocyclic amine, meaning that it contains a nitrogen atom in a ring-like structure. 4-CBS-TPA has a wide range of applications in the scientific research field, including its use as a drug target, as a reagent for synthesis, and as a substrate for biochemical and physiological studies.
科学的研究の応用
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been studied extensively in the field of medicinal chemistry and has a wide range of applications in scientific research. It has been used as a drug target for the development of new drugs, as a reagent for synthesis, and as a substrate for biochemical and physiological studies. In addition, 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been used in the synthesis of new compounds, such as 4-chlorobenzenesulfonyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine derivatives, which have been studied for their potential applications in the treatment of certain diseases.
作用機序
The exact mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is not yet fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been found to interact with certain receptors, such as G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been found to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine has been found to act as an agonist at certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
実験室実験の利点と制限
The use of 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine in laboratory experiments has several advantages, including its low cost and its availability in a wide range of concentrations. In addition, 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is relatively stable, making it suitable for long-term storage. However, the compound may be toxic in high concentrations, and it may interact with certain enzymes and receptors in an unpredictable manner.
将来の方向性
Given its wide range of applications in scientific research, there are many potential future directions for 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine. For example, further research could be conducted to better understand the compound's mechanism of action and its potential therapeutic applications. In addition, 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine could be used in the synthesis of new compounds with potential therapeutic applications. Finally, further studies could be conducted to determine the compound's toxicity in different concentrations and its potential interactions with other drugs and compounds.
合成法
4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine is synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzenesulfonyl chloride with thiophen-2-ylacetyl chloride. This reaction produces the intermediate 4-chlorobenzenesulfonyl-2-(thiophen-2-yl)acetamide, which is then reacted with cyclopropyl-N-methyl-1,3-oxazol-5-amine. This reaction produces the desired 4-(4-chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-yl)-1,3-oxazol-5-amine.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-10-3-7-12(8-4-10)24(20,21)16-15(18-11-5-6-11)22-14(19-16)13-2-1-9-23-13/h1-4,7-9,11,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJXQKYSVZHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzenesulfonyl)-N-cyclopropyl-2-(thiophen-2-YL)-1,3-oxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6423630.png)
![12-[(4-chlorophenyl)methyl]-13-{[3-(dimethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423638.png)
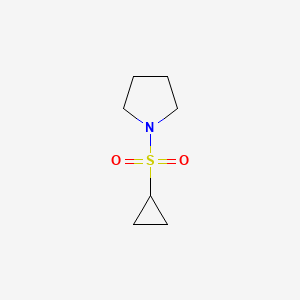
![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)
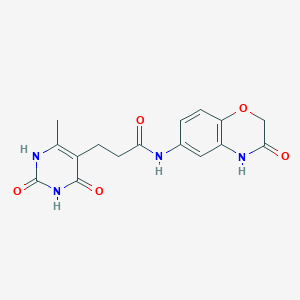

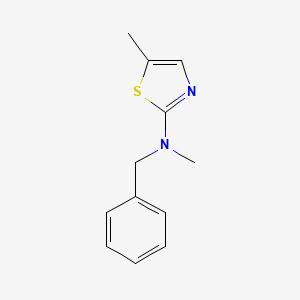
![7-methyl-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423685.png)
![N-[(4-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B6423687.png)
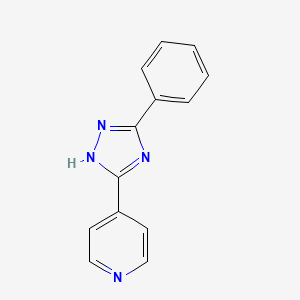
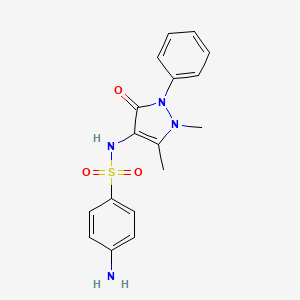
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6423716.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)
![3-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6423733.png)